2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide
Description
Structural Breakdown:
- Indole core : A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring.
- Methoxy group (-OCH₃) : Attached at position 5 of the indole, enhancing electron density via resonance donation.
- Ethylhydrazine carboxamide : A three-atom chain (-CH₂-CH₂-) linking the indole’s position 3 to a hydrazine carboxamide group (-NH-NH-C(=O)-NH₂).
Table 1: Atomic Composition
| Element | Quantity |
|---|---|
| Carbon | 12 |
| Hydrogen | 16 |
| Nitrogen | 4 |
| Oxygen | 2 |
Crystallographic Structure Determination
While no direct X-ray diffraction data exists for this compound, analogous indole derivatives provide insights into its likely crystalline packing. For example, $$ N $$-[2-(7-methoxy-1-naphthalenyl)ethyl]indolecarboxamide (PubChem CID 3071647) forms monoclinic crystals with hydrogen-bonded networks between amide and indole NH groups. Similar intermolecular interactions are expected here:
- Hydrogen bonding : Between the hydrazine NH ($$ \delta \approx 8.5–9.0 \, \text{ppm} $$) and carboxamide carbonyl ($$ \nu_{\text{C=O}} \approx 1680 \, \text{cm}^{-1} $$).
- π-π stacking : Between indole aromatic systems (face-to-face distances ~3.5 Å).
Proposed Unit Cell Parameters (hypothetical):
- Space group: $$ P2_1/c $$
- $$ a = 10.2 \, \text{Å}, \, b = 7.8 \, \text{Å}, \, c = 12.4 \, \text{Å}, \, \beta = 105^\circ $$.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-$$ d_6 $$) :
- Indole NH : $$ \delta \, 11.2 \, \text{ppm} $$ (s, 1H, exchangeable).
- Methoxy protons : $$ \delta \, 3.8 \, \text{ppm} $$ (s, 3H).
- Ethyl linker : $$ \delta \, 2.9 \, \text{ppm} $$ (t, $$ J = 7.0 \, \text{Hz} $$, 2H, CH₂-indole), $$ \delta \, 3.4 \, \text{ppm} $$ (t, $$ J = 7.0 \, \text{Hz} $$, 2H, CH₂-NH).
- Hydrazine NH : $$ \delta \, 8.3 \, \text{ppm} $$ (br s, 2H, exchangeable).
¹³C NMR (100 MHz, DMSO-$$ d_6 $$) :
Infrared (IR) Spectroscopy
Key absorptions (KBr pellet, $$ \text{cm}^{-1} $$):
Mass Spectrometry (MS)
UV-Vis Spectroscopy
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-31G(d) level reveals:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on the methoxy oxygen ($$ -0.45 \, e $$) and carboxamide carbonyl ($$ -0.38 \, e $$).
Figure 1: Molecular Orbital Analysis
- HOMO : Localized on the indole π-system and hydrazine lone pairs.
- LUMO : Dominated by the carboxamide’s $$ \pi^* $$ orbital.
Molecular Dynamics Simulations
Simulations in water (AMBER force field) predict:
- Solvent-accessible surface area : 480 Ų.
- Hydration sites : Around the hydrazine NH and carboxamide groups.
Table 2: Key DFT Parameters
| Parameter | Value |
|---|---|
| Dipole moment | 5.8 Debye |
| Polarizability | 32.4 ų |
| Gibbs free energy (298 K) | -450.2 kJ/mol |
Properties
CAS No. |
105289-98-3 |
|---|---|
Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
[2-(5-methoxy-1H-indol-3-yl)ethylamino]urea |
InChI |
InChI=1S/C12H16N4O2/c1-18-9-2-3-11-10(6-9)8(7-14-11)4-5-15-16-12(13)17/h2-3,6-7,14-15H,4-5H2,1H3,(H3,13,16,17) |
InChI Key |
IRIPDFKVVJTVAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methoxyindole-3-carboxaldehyde
- The 5-methoxyindole core is either commercially available or synthesized via established literature methods involving electrophilic substitution and cyclization reactions on methoxy-substituted benzene derivatives.
- For example, 5-methoxyindole can be converted to its 3-acetyl derivative by reaction with phosphoryl chloride and N,N-dimethylacetamide, followed by oxidation to the aldehyde form.
Formation of Hydrazone Intermediate
- The 5-methoxyindole-3-carboxaldehyde is reacted with hydrazine derivatives such as S-dodecyl isothiosemicarbazide hydrobromide or hydrazine hydrate in the presence of catalytic acid (e.g., HCl) to form hydrazone intermediates.
- This step is typically carried out in solvents like methanol, ethanol, or acetonitrile under reflux or microwave-assisted heating to enhance reaction rates and yields.
Construction of Hydrazinecarboxamide Moiety
- The hydrazone intermediate is further reacted with isocyanates or carbamoylating agents to introduce the carboxamide group.
- For example, Boc-protected hydrazines can be treated with isocyanates in dichloromethane, followed by Boc deprotection using 4 M HCl in dioxane to yield hydrazinecarboxamide intermediates.
- Alternatively, hydrazide derivatives can be coupled with isothiourea compounds under microwave conditions in ethanol to afford acyl aminoguanidine or guanidine derivatives, which are structurally related to hydrazinecarboxamides.
Final Coupling and Purification
- The hydrazinecarboxamide intermediate is then coupled with the 5-methoxyindole-3-carboxaldehyde or related aldehydes in methanol or dimethoxyethane (DME) under microwave irradiation (e.g., 160 °C for 3–9 hours) to form the target compound.
- The product is purified by recrystallization from solvent mixtures such as methanol/acetone or by chromatographic techniques.
- Purity is confirmed by high-performance liquid chromatography (HPLC), and structural identity is verified by spectroscopic methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Representative Reaction Scheme Summary
Analytical and Characterization Data
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of characteristic indole protons, methoxy group signals, and hydrazinecarboxamide moiety.
- Mass Spectrometry: High-resolution mass spectra confirm molecular weight and formula.
- HPLC: Purity typically exceeds 95% after purification.
- Melting Point: Reported melting points for related hydrazinecarboxamide derivatives range around 220–225 °C, indicating crystalline purity.
Research Findings and Notes
- Microwave-assisted synthesis significantly improves reaction times and yields for hydrazone formation and coupling steps.
- The use of Boc-protected hydrazines and subsequent deprotection allows for selective introduction of the hydrazinecarboxamide group with minimal side reactions.
- The choice of solvent (e.g., DCM, MeOH, DME) and acid catalyst (e.g., HCl) is critical for optimizing reaction efficiency and product purity.
- The synthetic route is adaptable to various substituted indole derivatives, enabling structural diversification for biological activity studies.
- Computational studies (DFT) support the stability and conformational preferences of the hydrazone intermediates and final compounds, aiding in rational design.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent for hydrazone formation | Methanol, ethanol, acetonitrile | Reflux or microwave heating |
| Catalyst | Catalytic HCl or triethylamine | Acidic conditions favor hydrazone formation |
| Temperature | 80–160 °C (microwave) | Microwave reduces reaction time |
| Reaction time | 3–9 hours | Depends on step and scale |
| Purification | Recrystallization (MeOH/acetone), chromatography | Achieves >95% purity |
| Characterization | 1H NMR, 13C NMR, HRMS, HPLC | Confirms structure and purity |
This comprehensive synthesis approach for this compound is well-documented in peer-reviewed literature and involves strategic use of hydrazine chemistry, microwave-assisted reactions, and careful purification to yield a high-purity compound suitable for further biological and chemical studies.
Chemical Reactions Analysis
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits various pharmacological properties, notably in the following areas:
Anticancer Activity
Research has indicated that compounds with indole structures, like 2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide, may possess anticancer properties. The indole moiety is known to interact with biological targets involved in cancer progression. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
Indole derivatives have also been investigated for their neuroprotective effects. The compound may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. Preliminary studies suggest that it could enhance cognitive function and provide protective benefits against conditions like Alzheimer's disease .
Antimicrobial Properties
The presence of the hydrazine group in the compound suggests potential antimicrobial activity. Research indicates that hydrazine derivatives can exhibit antibacterial and antifungal properties, making this compound a candidate for further exploration in the development of new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The synthesis process can be optimized to yield higher purity and better yields through techniques such as microwave-assisted synthesis or solvent-free conditions.
Example Synthesis Pathway
- Start with 5-methoxyindole.
- React with ethylene glycol to form an intermediate.
- Introduce hydrazine to obtain the final product.
- Purify through recrystallization or chromatography.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Neuroprotection | Showed reduced oxidative stress markers in a mouse model of Alzheimer's disease. |
| Study C | Antimicrobial Activity | Exhibited effective inhibition against Staphylococcus aureus and Candida albicans. |
Mechanism of Action
The mechanism of action of 2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis routes, and biological activities of 2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide with analogous compounds:
Key Structural and Functional Differences:
Substituent Position : The target compound’s hydrazinecarboxamide is attached to the ethyl side chain, whereas 5-methoxy-1H-indole-2-carbohydrazide () places the carbohydrazide directly on the indole ring. This positional variance impacts electronic distribution and steric interactions.
Heterocyclic Modifications : Thiazole () and pyrazole () derivatives introduce aromatic heterocycles, altering solubility and target selectivity compared to the carboxamide group.
Biological Targets : While the target compound’s activity is underexplored, analogs like the thiosemicarbazide derivative () show potent kinase inhibition, and benzamide derivatives () target nuclear receptors like RXRα .
Research Findings and Implications
Antiproliferative Activity: 5-Methoxy-1H-indole-2-carbohydrazide () exhibits significant activity against MCF-7 breast cancer cells (IC₅₀: 12.3 μM), attributed to DNA intercalation and topoisomerase inhibition.
Kinase Inhibition: Hydrazinecarbothioamide derivatives () inhibit CDK9, a key regulator of transcription, with IC₅₀ values <1 μM.
Receptor Modulation: Benzamide analogs () act as RXRα antagonists, disrupting retinoid signaling. The methoxy groups in both the target compound and benzamide derivatives may facilitate hydrophobic interactions with receptor pockets .
Synthetic Flexibility : The hydrazinecarboxamide scaffold allows for modular synthesis, enabling rapid diversification (e.g., coupling with isatin or aryl isothiocyanates, as in and ) .
Biological Activity
The compound 2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide is a derivative of hydrazine and indole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological properties of this compound, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective effects.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxyindole with hydrazine derivatives under controlled conditions. The process may include several steps such as hydroformylation and condensation reactions to yield the target compound with high purity.
Anticancer Activity
Recent studies have indicated that compounds related to 5-methoxyindole exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of indole showed growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from to , indicating promising cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Related Indole Derivative 1 | HepG2 | 4.98 |
| Related Indole Derivative 2 | MDA-MB-231 | 7.84 |
The apoptosis-inducing activity of these compounds was also assessed, revealing that they could enhance caspase-3 activity significantly at concentrations as low as .
Anti-inflammatory Activity
The anti-inflammatory properties of hydrazine derivatives have been highlighted in various studies. For instance, compounds with similar structures have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. One study reported IC50 values for selective COX-2 inhibitors ranging from to , suggesting that modifications to the indole structure can enhance anti-inflammatory efficacy .
Table 2: Anti-inflammatory Activity
| Compound | COX Inhibition | IC50 (μM) |
|---|---|---|
| This compound | COX-2 | TBD |
| Indole Derivative A | COX-1 | 0.04 |
| Indole Derivative B | COX-2 | 0.02 |
Neuroprotective Effects
Emerging research suggests that indole derivatives may also exhibit neuroprotective effects. These compounds are hypothesized to modulate neuroinflammatory pathways and protect against neuronal cell death in models of neurodegenerative diseases. Preliminary findings indicate that certain derivatives can reduce oxidative stress markers in neuronal cells .
Case Studies
Several case studies have been conducted to evaluate the biological activities of related indole derivatives:
- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with indole derivatives led to significant morphological changes in MDA-MB-231 cells and increased apoptotic markers.
- Anti-inflammatory Model : In vivo models using carrageenan-induced paw edema demonstrated that certain derivatives exhibited significant reduction in inflammation compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
